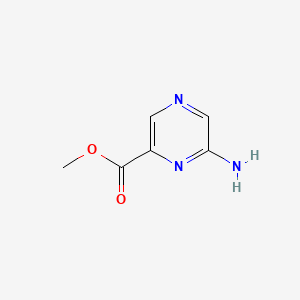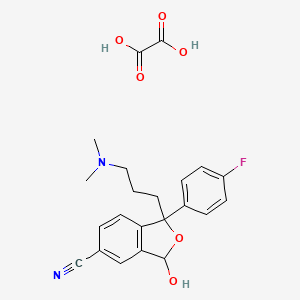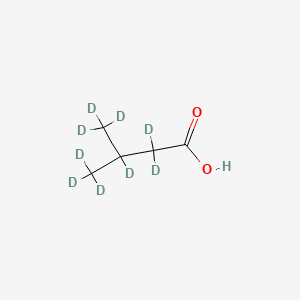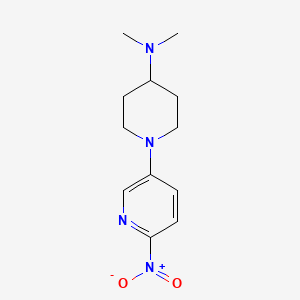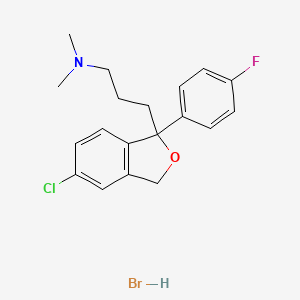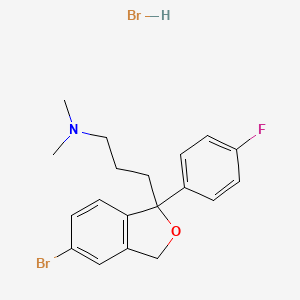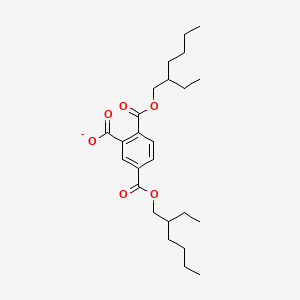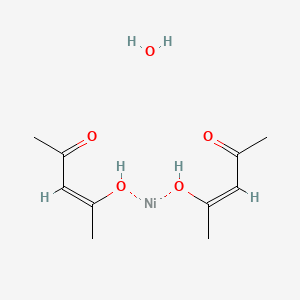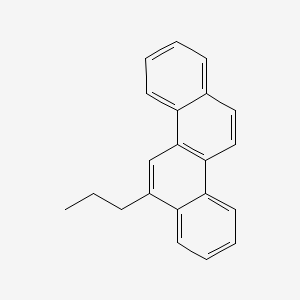
6-Propylchrysene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Application in OLEDs : 6-Propylchrysene derivatives, such as tetrabromochrysene and tetrasubstituted chrysenes, have been synthesized and used in organic light-emitting diodes (OLEDs) due to their blue fluorescent emission properties. These derivatives show potential for application in electronic devices (Wu et al., 2014).
Carcinogenic Properties : Studies have shown that certain derivatives of chrysene, like 6-Nitrochrysene (6-NC), are potent carcinogens, inducing mammary cancer in rodents. This highlights the compound's significance in cancer research and understanding environmental carcinogens (El-Bayoumy et al., 1993).
Chemical and Biological Applications of Aconitic Acid : Aconitic acid, a compound related to chrysene chemistry, has applications in bio-based plastics, cross-linkers, and as a chemical intermediate in various industrial processes. It also plays roles in the biological systems of plants and animals (Bruni & Klasson, 2022).
Metabolic Studies and Toxicity : The metabolism of chrysene derivatives like 6-Aminochrysene and their effects on human cells have been investigated, providing insights into the compound's toxicity and potential risks in environmental and occupational exposure (Lambelin et al., 1975).
Colon Cancer Research : Novel 6,12-disubstituted chrysene derivatives have been synthesized and shown to have significant activity against colon cancer cell lines, marking a potential for therapeutic applications (Banik et al., 2010).
Genotoxicity Studies : The genotoxic effects of chrysene derivatives under ultraviolet A irradiation have been studied, offering crucial information on the compound's interaction with living cells and DNA, which is significant for understanding carcinogenic mechanisms (Zhang et al., 2006).
Environmental Impact and Pollution : Studies have also focused on the environmental impact of chrysene derivatives, particularly those found in pollutants like diesel exhaust, enhancing our understanding of air pollution and associated health risks (Chen et al., 2000).
Propiedades
IUPAC Name |
6-propylchrysene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18/c1-2-7-16-14-21-17-9-4-3-8-15(17)12-13-20(21)19-11-6-5-10-18(16)19/h3-6,8-14H,2,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBSMHMYMMBHFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC2=C(C=CC3=CC=CC=C32)C4=CC=CC=C41 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Propylchrysene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[S-(R*,R*)]-3-Amino-2-hydroxy-propanoic-2,3-d2 Acid](/img/no-structure.png)
